molecular formula C13H9BrN2OS2 B2734870 7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1325303-76-1

7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2734870
M. Wt: 353.25
InChI Key: LHIJJDVOMRQIPF-UHFFFAOYSA-N
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Description

“7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of organic compounds known as thienopyrimidines. These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom. Pyrimidine is a 6-membered ring with four carbon atoms and two nitrogen centers at the 1- and 3- ring positions.



Synthesis Analysis

The synthesis of such a compound would likely involve the fusion of a thiophene ring with a pyrimidine ring, followed by the addition of the 3-bromophenyl and methylsulfanyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused thiophene and pyrimidine rings, with the 3-bromophenyl group attached at the 7-position of the fused ring system, and the methylsulfanyl group attached at the 2-position.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromophenyl and methylsulfanyl groups, as well as the electron-rich nature of the thiophene ring. The bromine atom is a good leaving group, so it might undergo nucleophilic substitution reactions. The sulfur atom in the methylsulfanyl group might also participate in various reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent.


Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives of thieno[3,2-d]pyrimidin-4(3H)-ones to evaluate their antimicrobial properties. For instance, Mittal, Sarode, and Vidyasagar (2011) synthesized substituted tricyclic compounds with significant anti-bacterial and anti-fungal activities, highlighting the potential of thieno[3,2-d]pyrimidin derivatives in treating infections caused by bacteria like Bacillus substilis, Escherichia coli, Klebsiella pneumoniae, and Streptococcus aureus, and fungi such as Aspergillus niger and Fusarium oxisporium (Mittal, Sarode, & Vidyasagar, 2011).

Antitumor Applications

The compound and its derivatives have also been studied for their antitumor activities. Hafez and El-Gazzar (2017) explored new derivatives for their potential antitumor activity, with some compounds showing efficacy comparable to doxorubicin against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

Synthetic Methodologies

Research into efficient synthetic methodologies for thieno[3,2-d]pyrimidin-4(3H)-ones has led to the development of greener and more economical processes. Shi et al. (2018) reported a catalytic four-component reaction enabling the synthesis of this class of compounds, showcasing a step-economic and environmentally friendlier approach (Shi et al., 2018).

Safety And Hazards

As with any chemical compound, handling “7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” would require appropriate safety precautions. Without specific information, it’s difficult to provide a detailed safety and hazard analysis.


Future Directions

The study of thienopyrimidine derivatives is a promising area of research due to their potential biological activities. Future research on “7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” might focus on its synthesis, characterization, and evaluation of its biological activities.


Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and literature are needed. Always consult with a qualified professional or researcher when working with new and potentially hazardous substances.


properties

IUPAC Name

7-(3-bromophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2OS2/c1-18-13-15-10-9(6-19-11(10)12(17)16-13)7-3-2-4-8(14)5-7/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIJJDVOMRQIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1)SC=C2C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

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